molecular formula C9H15ClN2 B2677096 3,5-Diethylpyridin-4-amine;hydrochloride CAS No. 2378503-58-1

3,5-Diethylpyridin-4-amine;hydrochloride

Cat. No.: B2677096
CAS No.: 2378503-58-1
M. Wt: 186.68
InChI Key: DPZYQMMQAZMBGO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridine derivatives, including 3,5-Diethylpyridin-4-amine;hydrochloride, is a topic of interest in medicinal chemistry research . Pyridines, dihydropyridines, and piperidines are known to possess outstanding therapeutic effects and play eminent roles in medicinal, synthetic, and bio-organic chemistry .

Scientific Research Applications

Catalytic Applications

One study demonstrates the amination of aryl halides using copper catalysis , where bromopyridine is converted into aminopyridine under mild conditions. This reaction features low catalyst loading, mild reaction temperature, and low pressure, making it a potentially valuable method for synthesizing compounds like 3,5-Diethylpyridin-4-amine hydrochloride (Lang et al., 2001).

Material Science

In the realm of materials science, poly(β-amino esters) synthesized through the addition of N,N'-dimethylethylenediamine to 1,4-butanediol diacrylate show potential for biomedical applications due to their hydrolytic degradation into non-toxic products. This polymer's interaction with DNA suggests its use in gene delivery systems (Lynn & Langer, 2000).

Anticancer Research

Research into potential anticancer agents has led to the synthesis of pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines from 3,5-Diethylpyridin-4-amine hydrochloride derivatives, showing effects on cell proliferation and survival in cancer models (Temple et al., 1983).

Photophysical Properties

The study of BODIPY derivatives synthesized from 3,5-Diethylpyridin-4-amine hydrochloride derivatives reveals unusual spectroscopic and electrochemical properties. These derivatives show promise in photophysical applications due to their fluorescence quenching and electron transfer capabilities (Ulrich et al., 2012).

Chemiluminescence

Tris(2,2'-bipyridyl)ruthenium(III) has been evaluated as a chemiluminescent reagent for quantitation in flowing streams, with applications in analytical chemistry. This compound's interaction with various analytes, including amines, demonstrates its potential in sensitive detection methods (Lee & Nieman, 1995).

Properties

IUPAC Name

3,5-diethylpyridin-4-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c1-3-7-5-11-6-8(4-2)9(7)10;/h5-6H,3-4H2,1-2H3,(H2,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPZYQMMQAZMBGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN=CC(=C1N)CC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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